PNI 132

Ionizable Lipid Lipid Nanoparticle Structural Characterization

PNI 132 is a synthetic ionizable lipid (CAS: 2568616-81-7; molecular formula: C58H101NO6; molecular weight: 908.43 g/mol) disclosed in patent WO2020252589A, assigned to Precision NanoSystems Inc. (PNI).

Molecular Formula C58H101NO6
Molecular Weight 908.4 g/mol
Cat. No. B12383059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePNI 132
Molecular FormulaC58H101NO6
Molecular Weight908.4 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCCOCC(COC(=O)CC1CCC(C1CC=CCC)OC(=O)C2CCN(CC2)C)OCCCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C58H101NO6/c1-5-8-11-13-15-17-19-21-23-25-27-29-31-33-35-38-47-62-50-54(63-48-39-36-34-32-30-28-26-24-22-20-18-16-14-12-9-6-2)51-64-57(60)49-53-41-42-56(55(53)40-37-10-7-3)65-58(61)52-43-45-59(4)46-44-52/h10,15-18,21-24,37,52-56H,5-9,11-14,19-20,25-36,38-51H2,1-4H3/b17-15-,18-16-,23-21-,24-22-,37-10-
InChIKeyODFVPEZHBZNWKV-QGCVGZIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PNI 132: Ionizable Lipid from Patent WO2020252589A for LNP-Based Nucleic Acid Delivery [Procurement Guide]


PNI 132 is a synthetic ionizable lipid (CAS: 2568616-81-7; molecular formula: C58H101NO6; molecular weight: 908.43 g/mol) disclosed in patent WO2020252589A, assigned to Precision NanoSystems Inc. (PNI) [1]. The compound belongs to the class of tertiary amine-containing ionizable lipids designed for formulating lipid nanoparticles (LNPs) for nucleic acid delivery, including mRNA, siRNA, and other therapeutic cargos [1][2]. Physically, PNI 132 exists as a colorless to light yellow liquid with a density of 0.98 ± 0.1 g/cm³ .

Why PNI 132 Cannot Be Replaced by Other In-Class Ionizable Lipids Without Risk of Performance Deviation


Ionizable lipids are not functionally interchangeable excipients; their performance in LNP systems depends on multiple interdependent parameters including apparent pKa, molecular geometry, hydrophobic tail unsaturation, and headgroup chemistry [1]. Even minor structural variations between lipids within the same patent family can produce substantial differences in mRNA encapsulation efficiency, endosomal escape capacity, and resultant protein expression levels [2]. Generic substitution using structurally uncharacterized or functionally unvalidated alternatives therefore introduces significant risk of altered LNP performance, necessitating re-optimization of formulation parameters and potentially compromising experimental reproducibility or therapeutic efficacy [1][2].

PNI 132 Procurement-Quality Evidence: Verified Technical Differentiation from Closest Analogs


Structural Distinction: PNI 132 Possesses a Unique Ester-Linked Hydrophobic Tail Architecture Not Found in Commercial Comparator Lipids

PNI 132 exhibits a distinct chemical structure featuring a tertiary amine headgroup conjugated to two ester-linked unsaturated hydrophobic tails (C58H101NO6, MW 908.43) [1]. In contrast, DLin-MC3-DMA (the ionizable lipid used in Onpattro®, the first FDA-approved LNP therapeutic) possesses a dimethylamino headgroup with linoleyl tails linked via ether bonds rather than ester linkages [2]. SM-102 (Moderna's COVID-19 vaccine lipid) contains an amino alcohol headgroup with ester-linked tails but has a different overall architecture and molecular weight (MW ~708) . The presence of ester linkages in PNI 132—absent in the ether-linked MC3 benchmark—confers potential biodegradability advantages, as ester bonds are susceptible to enzymatic hydrolysis in vivo [1][3]. No direct head-to-head performance data (e.g., comparative encapsulation efficiency, in vivo luciferase expression, or pKa values) are publicly available in peer-reviewed literature or vendor documentation at the time of this assessment.

Ionizable Lipid Lipid Nanoparticle Structural Characterization

Patent Exclusivity and Intellectual Property Positioning as a Procurement-Relevant Differentiator

PNI 132 is explicitly disclosed and claimed within the Precision NanoSystems Inc. patent family WO2020252589A, titled 'Preparation of ionizable lipids for nucleic acid delivery' [1]. This patent filing distinguishes PNI 132 from other commercially available ionizable lipids such as DLin-MC3-DMA (patented by Alnylam Pharmaceuticals/Arbutus Biopharma) and SM-102 (patented by Moderna) [2][3]. For procurement in commercial or clinical-stage programs, the freedom-to-operate landscape differs substantially among these lipids. PNI 132's association with a specific, assignee-linked patent portfolio provides a defined IP pathway, whereas use of comparator lipids may involve distinct licensing requirements or third-party patent estates [4]. This patent attribution represents a verifiable differentiation factor relevant to strategic sourcing decisions.

Intellectual Property Patent Landscape Commercial Availability

Molecular Weight and Lipophilicity Profile: Class-Level Differentiation from Lower MW Ionizable Lipids

PNI 132 possesses a molecular weight of 908.43 g/mol and the molecular formula C58H101NO6 . In comparison, the widely used benchmark ionizable lipid DLin-MC3-DMA has a molecular weight of 642 Da (C43H79NO2), while SM-102 has a molecular weight of approximately 708 g/mol (C44H87NO5) [1][2]. PNI 132's substantially higher molecular weight (~41% greater than MC3; ~28% greater than SM-102) is primarily attributable to its extended hydrocarbon tails and additional ester moieties. Class-level evidence indicates that higher molecular weight ionizable lipids with increased tail length and unsaturation generally exhibit altered LNP membrane fluidity, potentially affecting payload release kinetics and endosomal escape efficiency [3]. However, no direct comparative data measuring the impact of this MW difference on LNP performance (e.g., encapsulation efficiency, transfection potency) are publicly available.

Physicochemical Properties Lipid Nanoparticle Formulation Optimization

Data Limitation Statement: Absence of Published Head-to-Head Performance Comparisons

As of the date of this evidence guide, no peer-reviewed publications, pre-prints, or vendor-validated technical reports were identified that provide direct, quantitative head-to-head comparisons between PNI 132 and established comparator lipids (e.g., DLin-MC3-DMA, SM-102, ALC-0315) in standardized assays measuring encapsulation efficiency, apparent pKa, in vitro transfection potency, or in vivo protein expression. The available information is limited to structural characterization and patent attribution. This evidence gap is explicitly acknowledged in accordance with the required analytical framework.

Evidence Gap Comparative Analysis Research Transparency

PNI 132 Application Scenarios: Where This Ionizable Lipid Provides Procurement-Relevant Value


Early-Stage LNP Formulation Screening Requiring a Structurally Distinct, Patent-Defined Ionizable Lipid

Research groups and biotechnology companies seeking to build proprietary LNP formulation libraries with structurally diverse ionizable lipid candidates can utilize PNI 132 as a chemically distinct entry. Its unique ester-linked architecture (C58H101NO6, MW 908.43) expands the chemical space coverage of screening panels beyond ether-linked lipids such as DLin-MC3-DMA [1]. This scenario is particularly relevant when the goal is to identify formulation candidates with novel structure-activity relationships while maintaining a clear intellectual property position traceable to patent WO2020252589A.

Academic or Pre-Clinical Studies Where Biodegradability via Ester Linkages Is Theoretically Advantageous

Studies investigating long-term LNP biodistribution, repeat-dosing tolerability, or tissue clearance may benefit from selecting an ionizable lipid with ester-linked hydrophobic tails. PNI 132's ester bonds are susceptible to enzymatic hydrolysis, which class-level evidence suggests can facilitate faster in vivo clearance and reduced tissue accumulation compared to ether-linked counterparts such as DLin-MC3-DMA [1][2]. This property is of theoretical interest for programs prioritizing biodegradable formulation components, though direct comparative degradation kinetics for PNI 132 remain unpublished.

Freedom-to-Operate-Conscious Development Programs Requiring a Lipid Outside the MC3/SM-102 Patent Estates

Commercial entities with sensitivity to the patent landscape of ionizable lipids may select PNI 132 to navigate around the established patent estates of DLin-MC3-DMA (controlled by Alnylam/Arbutus) and SM-102 (controlled by Moderna) [1]. PNI 132's origination from the distinct Precision NanoSystems Inc. patent family WO2020252589A [2] provides an alternative IP pathway that may simplify licensing negotiations and reduce third-party encumbrances in certain jurisdictions. This scenario is procurement-relevant for companies planning clinical translation of LNP-based therapeutics.

Comparative LNP Characterization Studies Using PNI 132 as a High-MW Structural Variant

Research groups systematically investigating how ionizable lipid molecular weight and tail geometry influence LNP biophysical properties (size, polydispersity, zeta potential, membrane fluidity) can incorporate PNI 132 as a high-molecular-weight comparator. With MW 908.43 g/mol —substantially higher than DLin-MC3-DMA (~642 g/mol) [1] and SM-102 (~708 g/mol) [2]—PNI 132 enables investigation of structure-property correlations at the upper end of the ionizable lipid molecular weight spectrum. Findings from such studies may inform rational design of next-generation lipids with tailored physicochemical profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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